molecular formula C9H12N2O B1426947 1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile CAS No. 1339014-49-1

1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B1426947
CAS No.: 1339014-49-1
M. Wt: 164.2 g/mol
InChI Key: PDWOWBJVRYJTFV-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of pyrrolidine-3-carbonitrile derivatives emerged from extensive research into five-membered nitrogen heterocycles, which have been recognized as fundamental building blocks in organic chemistry. The pyrrolidine ring system itself has deep historical roots, being present in numerous natural alkaloids such as nicotine, hygrine, and cocaine, which were among the earliest isolated nitrogen-containing heterocycles. The specific derivative 1-cyclobutyl-5-oxopyrrolidine-3-carbonitrile represents a more recent advancement in synthetic organic chemistry, reflecting the ongoing efforts to create novel pyrrolidine scaffolds with enhanced structural diversity.

The synthesis of pyrrolidine-3-carbonitrile derivatives gained momentum through the development of sophisticated cyclization strategies. Research published in 2005 demonstrated the effectiveness of nitrile anion cyclization approaches for constructing substituted pyrrolidines, achieving remarkable enantioselectivity and high yields. These methodological advances paved the way for the creation of complex pyrrolidine derivatives, including compounds bearing cyclobutyl substituents. The cyclobutyl group introduction represents a strategic modification that enhances the three-dimensional character of the molecule while maintaining synthetic accessibility.

The documented synthesis of related pyrrolidine-carbonitrile compounds has involved various catalytic systems and reaction conditions. The five-step chromatography-free synthesis approach described for similar compounds achieved overall yields of 71%, demonstrating the practical viability of these synthetic routes. The development of these compounds also benefited from advances in asymmetric catalysis, particularly the use of organocatalytic systems that enable precise stereochemical control during pyrrolidine ring formation.

Classification within Pyrrolidine-3-carbonitrile Derivatives

This compound belongs to the broader class of pyrrolidine-3-carbonitrile derivatives, which are characterized by the presence of a nitrile functional group at the 3-position of the pyrrolidine ring. This classification system is based on the substitution pattern and functional group arrangement within the five-membered ring structure. The compound specifically falls under the subcategory of 5-oxopyrrolidine-3-carbonitriles, distinguished by the presence of a carbonyl group at the 5-position, creating a lactam functionality.

Within this classification, the cyclobutyl substitution at the nitrogen atom represents a unique structural feature that differentiates this compound from other members of the pyrrolidine-3-carbonitrile family. The basic pyrrolidine-3-carbonitrile structure serves as the fundamental scaffold, with the molecular formula of C5H8N2 and a molecular weight of 96.13 grams per mole. The addition of the cyclobutyl group and the oxo functionality increases the molecular complexity to C9H12N2O with a molecular weight of 164.21 grams per mole.

The classification also considers the stereochemical aspects of these compounds. Pyrrolidine rings exhibit pseudorotation, an intrinsic property of saturated five-membered rings that allows for conformational flexibility. This characteristic enables the exploration of different three-dimensional orientations, which is particularly important for compounds bearing multiple substituents like this compound.

The relationship to other pyrrolidine derivatives can be understood through comparative analysis with simpler analogs. For instance, the basic pyrrolidine-3-carbonitrile structure provides the foundation, while the addition of specific substituents creates distinct subclasses with varying properties and applications.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The name indicates the pyrrolidine ring as the parent structure, with numerical positions assigned to indicate the locations of substituents and functional groups. The compound carries the Chemical Abstracts Service registry number 1339014-49-1, which serves as a unique identifier in chemical databases.

Identification Parameter Value
Chemical Abstracts Service Number 1339014-49-1
Molecular Formula C9H12N2O
Molecular Weight 164.21 g/mol
MDL Number MFCD19677396
PubChem CID 64210574
InChI Key PDWOWBJVRYJTFV-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation provides a standardized method for encoding the molecular structure: C1CC(C1)N2CC(CC2=O)C#N. This notation captures the essential connectivity of the molecule, including the cyclobutyl ring attachment to the nitrogen atom and the positioning of both the nitrile and carbonyl functional groups.

The International Chemical Identifier string offers another standardized representation: InChI=1S/C9H12N2O/c10-5-7-4-9(12)11(6-7)8-2-1-3-8/h7-8H,1-4,6H2. This identifier provides a unique textual representation that can be used for database searches and computational chemistry applications.

The compound exists as a liquid at room temperature, with specific storage requirements that maintain its chemical integrity. The molecular structure features twelve heavy atoms with a single rotatable bond, reflecting the constrained nature of the cyclic substituents.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from multiple factors that position it as a valuable synthetic intermediate and research target. The pyrrolidine ring system represents one of the most frequently utilized nitrogen heterocycles in medicinal chemistry, with the five-membered saturated structure offering unique advantages over aromatic counterparts. The specific substitution pattern of this compound provides researchers with a versatile platform for exploring structure-activity relationships and developing new synthetic methodologies.

Research into pyrrolidine-3-carbonitrile derivatives has revealed their potential as key intermediates in the synthesis of biologically active compounds. The nitrile functionality serves as a valuable synthetic handle that can be transformed into various other functional groups, including carboxylic acids, amides, and heterocyclic rings. The presence of the oxo group at the 5-position creates additional opportunities for chemical modification and provides a site for potential hydrogen bonding interactions in biological systems.

The cyclobutyl substituent introduces unique steric and electronic properties that distinguish this compound from other pyrrolidine derivatives. The four-membered ring system imparts conformational constraints that can influence the overall three-dimensional shape of the molecule. This structural feature is particularly relevant in the design of compounds intended for specific biological targets, where precise molecular recognition is essential.

Contemporary research has demonstrated the importance of pyrrolidine derivatives in various therapeutic applications. The five-membered ring system enables efficient exploration of pharmacophore space due to sp3-hybridization, contributing to stereochemistry and providing increased three-dimensional coverage through pseudorotation. These properties make compounds like this compound valuable starting points for drug discovery programs.

The synthetic accessibility of this compound through established pyrrolidine chemistry methodologies enhances its research utility. Methods such as azomethine ylide cycloaddition reactions and nitrile anion cyclization strategies provide reliable routes for preparing this and related compounds. The availability of efficient synthetic routes enables researchers to generate sufficient quantities for comprehensive biological and chemical evaluation.

Properties

IUPAC Name

1-cyclobutyl-5-oxopyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-5-7-4-9(12)11(6-7)8-2-1-3-8/h7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWOWBJVRYJTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC(CC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile, a compound with the CAS number 1339014-49-1, has garnered interest in recent years due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Target Enzymes

  • Human Carbonic Anhydrase II (hCA II) : Compounds similar to this compound have been shown to act as isoform-selective inhibitors of hCA II, affecting pH regulation and fluid balance in various tissues.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. For instance, derivatives similar to this compound have exhibited promising cytotoxic effects against human lung adenocarcinoma (A549) cells. In a comparative study, certain derivatives demonstrated significant reductions in cell viability, indicating potential for further development as anticancer agents .

Antimicrobial Activity

Compounds in this class have also shown activity against multidrug-resistant pathogens. The antimicrobial properties were evaluated against strains such as Staphylococcus aureus, where certain derivatives exhibited selective inhibition, suggesting their utility in combating resistant infections .

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. The compound's structure suggests good bioavailability, but specific studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Pharmacokinetic Parameters

ParameterValue
Molecular WeightApprox. 149.19 g/mol
BioavailabilityPotentially high
MetabolismLikely via cytochrome P450 enzymes

Study on Anticancer Activity

In a controlled laboratory setting, the anticancer activity of various 5-oxopyrrolidine derivatives was assessed using an MTT assay on A549 cells. The results indicated that modifications to the chemical structure significantly influenced cytotoxicity levels:

CompoundViability (%)Notes
Base Compound78–86Weak anticancer activity
Compound with 4-Cl64Enhanced anticancer activity
Compound with 4-Br61Further improvement in cytotoxicity
Compound with Dimethylamino<50Most potent anticancer activity observed

This study indicates that structural modifications can lead to varying levels of efficacy against cancer cells .

Study on Antimicrobial Activity

The antimicrobial efficacy was tested against several resistant bacterial strains. The results showed that certain derivatives had significant inhibitory effects on Staphylococcus aureus, particularly those containing specific substituents that enhanced binding affinity to bacterial targets .

Comparison with Similar Compounds

Research Findings

While direct studies on this compound are absent in the provided evidence, insights from analogs suggest:

  • Toxicity: Carboxylic acid derivatives (e.g., Compound 1) often require handling precautions due to irritancy , whereas nitriles may pose cyanogenic toxicity risks, necessitating careful safety protocols.

Preparation Methods

Introduction of the 5-Oxo Group

The keto functionality at the 5-position can be introduced by:

Attachment of the Cyclobutyl Group

The cyclobutyl substituent at the nitrogen (N-1) position is generally introduced by:

  • Alkylation of the pyrrolidine nitrogen with cyclobutyl halides (e.g., cyclobutyl bromide) in the presence of a base (e.g., potassium carbonate) in solvents like acetonitrile or DMF.
  • Alternatively, cyclobutylamine derivatives can be used as starting materials, which are then cyclized to the pyrrolidine ring with the appropriate substituents.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyanation of 3-bromo-pyrrolidine Zn(CN)2 or NaCN with Pd(PPh3)4 catalyst N,N-Dimethylformamide (DMF) 75°C, 3 hours 94-95 Argon atmosphere, inert conditions
Oxidation to 5-oxo derivative PCC or Dess–Martin periodinane Dichloromethane (DCM) Room temperature 75-80 Mild conditions to avoid overoxidation
N-Alkylation with cyclobutyl bromide Cyclobutyl bromide, K2CO3 base Acetonitrile or DMF Reflux or 60-80°C 70-85 Base-mediated nucleophilic substitution

Analytical and Purification Techniques

  • Chromatography on silica gel is commonly employed to purify intermediates and the final product.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure, especially the presence of the nitrile (sharp singlet near 115-120 ppm in ¹³C NMR) and the oxo group (carbonyl carbon near 170-180 ppm).
  • Infrared (IR) spectroscopy shows characteristic nitrile stretching around 2230 cm⁻¹ and ketone carbonyl stretch near 1700 cm⁻¹.
  • Mass spectrometry (MS) verifies molecular weight and fragmentation pattern consistent with the compound.

Research Findings and Optimization

  • The palladium-catalyzed cyanation step is critical for high yield and purity; reaction time and temperature must be carefully controlled to avoid side reactions.
  • Use of dry, oxygen-free solvents and inert atmosphere improves catalyst longevity and reaction efficiency.
  • Alkylation with cyclobutyl halides proceeds best with mild bases and polar aprotic solvents to favor substitution over elimination.
  • Oxidation steps require mild oxidants to prevent ring opening or degradation of the nitrile group.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Outcome/Notes
Pyrrolidine ring formation Cyclization of amino acid derivatives Formation of 5-oxopyrrolidine core
Cyanation at 3-position Pd(0) catalyst, Zn(CN)2 or NaCN, DMF High regioselectivity, 94-95% yield
N-Alkylation with cyclobutyl Cyclobutyl bromide, K2CO3, DMF Efficient N-substitution, 70-85% yield
Oxidation to 5-oxo PCC or Dess–Martin periodinane, DCM Clean conversion, 75-80% yield

Q & A

Q. What are the standard synthetic routes for 1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile?

The synthesis typically involves multi-step organic reactions, such as cyclopropanation of pyrrolidine precursors followed by nitrile functionalization. Key steps include cyclobutyl group introduction via alkylation or ring-opening reactions under controlled conditions (e.g., using trifluoroacetic acid as a catalyst) . Solvent choice (e.g., dichloromethane or acetonitrile) and temperature optimization (60–80°C) are critical for yield improvement. Purification often employs column chromatography or recrystallization.

Q. How can researchers confirm the structural identity of this compound?

Structural characterization relies on spectroscopic methods:

  • NMR : 1^1H and 13^{13}C NMR identify cyclobutyl protons (δ 1.5–2.5 ppm) and carbonyl/nitrile groups (δ 170–220 ppm for 13^{13}C) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 178.11 (C9_9H12_{12}N2_2O) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though this requires high-purity samples .

Q. What are the key physicochemical properties relevant to laboratory handling?

Critical properties include:

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water, necessitating solvent optimization for biological assays .
  • Melting Point : Reported range 120–125°C; variability may arise from polymorphic forms .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at −20°C in inert atmospheres is recommended .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorogenic assays targeting kinases or proteases, leveraging the nitrile group’s electrophilicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclobutyl group coupling efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
  • Flow Chemistry : Improves reproducibility and scalability for multi-step syntheses .

Q. How do structural modifications influence biological activity?

  • Substituent Effects : Replacing the cyclobutyl group with cyclopropyl (smaller ring strain) reduces steric hindrance, potentially improving target binding .
  • Nitrile Bioisosteres : Substituting the nitrile with a carboxylic acid or amide alters metabolic stability and solubility .
  • Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate substituent electronic parameters (Hammett constants) with activity .

Q. How can researchers resolve contradictions in reported physicochemical data?

  • Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting melting points or solubility .
  • Polymorph Screening : Differential Scanning Calorimetry (DSC) identifies stable crystalline forms .
  • Inter-laboratory Validation : Collaborative studies standardize protocols (e.g., solvent equilibration times) .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Binding Affinity Assays : Surface Plasmon Resonance (SPR) or ITC to quantify interactions with target proteins .
  • Metabolic Profiling : LC-MS/MS identifies metabolites in hepatic microsomes, highlighting nitrile-to-amide conversion .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in enzyme active sites .

Q. What strategies mitigate toxicity risks in preclinical studies?

  • Genotoxicity Screening : Ames test for mutagenicity and Comet assay for DNA damage .
  • hERG Channel Inhibition : Patch-clamp electrophysiology assesses cardiac safety risks .
  • Prodrug Design : Masking the nitrile group as a thioamide improves tolerability in animal models .

Methodological Resources

  • Synthetic Protocols : Refer to and for stepwise reaction schemes .
  • Spectroscopic Data : PubChem (CID 824966-97-4) and DSSTox (DTXSID50625343) provide validated reference spectra .
  • Biological Assays : Adapt protocols from dihydropyridine derivatives in and .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile
Reactant of Route 2
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1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile

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